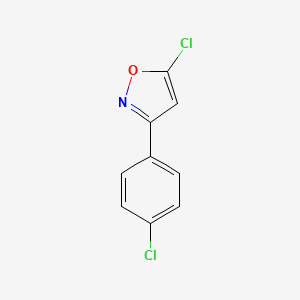

5-Chloro-3-(4-chlorophenyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDNAOBMBZXCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443411 | |

| Record name | Isoxazole, 5-chloro-3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51726-07-9 | |

| Record name | Isoxazole, 5-chloro-3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigational Biological Activities of 5 Chloro 3 4 Chlorophenyl Isoxazole and Its Analogs

Antimicrobial Efficacy Studies

The search for novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Isoxazole (B147169) derivatives have been extensively investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.

Antibacterial Activity

Analogs of 5-Chloro-3-(4-chlorophenyl)isoxazole have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. The introduction of different functional groups to the core isoxazole structure allows for the modulation of activity and specificity.

For instance, studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, which share a chloro-substituted heterocyclic structure, have reported their minimum inhibitory concentration (MIC) values against various bacterial strains. nih.gov These compounds showed varied levels of efficacy, with some exhibiting good activity against Staphylococcus aureus and Escherichia coli. nih.gov Similarly, novel 2-thioxothiazolidin-4-one derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have shown broad-spectrum inhibitory activity. One such compound, designated 6c, was particularly potent against methicillin-resistant Staphylococcus aureus (MRSA) strains with MIC values as low as 1 µg/mL. nih.gov Other derivatives in this series displayed moderate activity against Gram-negative bacteria like E. coli with MIC values of 16 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Isoxazole Analogs

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |

| 2-thioxothiazolidin-4-one derivatives (Compound 6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | nih.gov |

| 2-thioxothiazolidin-4-one derivatives (Compound 3) | Escherichia coli | 16 | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Staphylococcus aureus | Good Activity Reported | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Escherichia coli | Good Activity Reported | nih.gov |

Antifungal Activity

The antifungal potential of isoxazole analogs is well-documented, with research highlighting their efficacy against various human and plant pathogenic fungi. The mechanism of action often involves the inhibition of crucial fungal enzymes or disruption of cell membrane integrity. dovepress.comscielo.br

A synthetic amide, 2-chloro-N-phenylacetamide, has demonstrated significant fungicidal activity against strains of Aspergillus flavus. scielo.br The minimum inhibitory concentration (MIC) for this compound ranged from 16 to 256 µg/mL, with minimum fungicidal concentrations (MFC) observed between 32 and 512 µg/mL. scielo.br The study suggested that its mechanism involves binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.br In comparative studies, standard antifungal drugs like posaconazole (B62084) and caspofungin have shown very low MIC ranges (0.016-0.125 µg/mL and 0.008-0.031 µg/mL, respectively) against the Aspergillus niger complex, setting a benchmark for novel compound efficacy. nih.gov Furthermore, certain 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown promising activity against Candida albicans. nih.gov

Table 2: Antifungal Activity of a Chloro-Substituted Analog

| Compound | Fungal Strain | Activity (MIC, µg/mL) | Activity (MFC, µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 | scielo.br |

Antiviral Potency

The exploration of isoxazole derivatives has extended to the field of virology, with studies investigating their potential to inhibit viral replication. Research has particularly focused on plant viruses, which cause significant economic losses in agriculture.

A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Several of these compounds demonstrated significant in vivo antiviral effects. Notably, compound 7t from this series exhibited curative, protective, and inactivating activities against TMV and CMV that were superior to the commercial antiviral agent Ningnanmycin. nih.gov For TMV, compound 7t showed a curative activity of 59.1%, a protection activity of 62.5%, and an inactivation activity of 89.3% at a concentration of 500 µg/mL. nih.gov Against CMV, the activities were 55.4% (curative), 58.2% (protective), and 85.4% (inactivation) at the same concentration. nih.gov While research into the antiviral properties of isoxazoles against human viruses is also underway, compounds like isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase. mdpi.comnih.gov

Table 3: Antiviral Activity of Isoxazole-Amide Derivative (Compound 7t) at 500 µg/mL

| Virus | Curative Activity (%) | Protection Activity (%) | Inactivation Activity (%) | Reference |

| Tobacco Mosaic Virus (TMV) | 59.1 | 62.5 | 89.3 | nih.gov |

| Cucumber Mosaic Virus (CMV) | 55.4 | 58.2 | 85.4 | nih.gov |

Agrochemical Applications: Herbicidal and Insecticidal Activities

Isoxazole derivatives are recognized as an important class of compounds in the agrochemical industry, with established uses as both herbicides and insecticides. f1000research.com Their ability to interfere with essential biological processes in weeds and insects makes them valuable tools for crop protection.

Herbicidal Activity against Broadleaf and Narrowleaf Weeds

The 4,5-dihydro-1,2-oxazole ring is a key feature of several potent herbicides. Research in this area led to the development of pyroxasulfone (B108660), a pre-emergence herbicide effective against grass weeds and small-seeded broadleaf weeds in crops like corn and soybeans. nih.govresearchgate.net Studies on pyroxasulfone and its analogs demonstrated excellent control of problematic weeds. For example, certain derivatives showed high herbicidal activity against barnyard grass (Echinochloa crus-galli) and green foxtail (Setaria viridis) at application rates as low as 63 grams of active ingredient per hectare (g a.i./ha). nih.gov Patents for isoxazole derivatives describe their utility as both pre-emergence and post-emergence herbicides for controlling a wide range of grassy and broadleaf weeds. google.com Similarly, oxazolone (B7731731) derivatives have been assessed for their pre-emergent herbicidal activity against species like radish (Raphanus sativus), with some analogs showing significant inhibitory effects. journaljabb.com

Table 4: Pre-Emergence Herbicidal Activity of an Isoxazole Derivative (Compound VII)

| Weed Species | Scientific Name | Activity (% Control) | Application Rate (g a.i./ha) | Reference |

| Barnyard Grass | Echinochloa crus-galli | Moderate | 63 | nih.gov |

| Green Foxtail | Setaria viridis | Moderate | 250 | nih.gov |

Insecticidal Activity against Agricultural Pests

The isoxazole and isoxazoline (B3343090) scaffolds are integral to a number of modern insecticides that typically act as antagonists of the γ-aminobutyric acid (GABA) receptor in insects. researchgate.netresearcher.life A variety of 3,5-disubstituted isoxazoles have been synthesized and screened for their insecticidal properties against pests such as the pulse beetle (Callosobruchus chinensis). researchgate.net In these studies, some compounds exhibited greater efficacy than the organophosphate insecticide dichlorvos, with one derivative (Compound 1a) showing a lethal concentration (LC50) of 36 mg/L compared to 155 mg/L for dichlorvos. researchgate.net

Furthermore, novel isoxazoline derivatives have shown outstanding activity against highly destructive pests like the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda). researchgate.net One isoxazoline acylhydrazone compound (D14) had an LC50 of 0.37 µg/mL against P. xylostella. researchgate.net Another study on isoxazoline-sulfonamide derivatives reported high larvicidal activity against the cork oak pest Sphodroxia maroccana, with several compounds showing LC50 values significantly lower than the commercial insecticide fluralaner. researcher.life For example, compound 6k had an LC50 of 0.18 mg/mL, while fluralaner's was 0.99 mg/mL. researcher.life

Table 5: Insecticidal Activity of Selected Isoxazole and Isoxazoline Analogs

| Compound Class/No. | Pest Species | Scientific Name | Activity (LC50) | Reference |

| 3,5-disubstituted isoxazole (1a) | Pulse Beetle | Callosobruchus chinensis | 36 mg/L | researchgate.net |

| Isoxazoline Acylhydrazone (D14) | Diamondback Moth | Plutella xylostella | 0.37 µg/mL | researchgate.net |

| Isoxazoline-sulfonamide (6k) | Cork Oak Pest Larvae | Sphodroxia maroccana | 0.18 mg/mL | researcher.life |

Pre-clinical Anti-inflammatory Effects

The isoxazole scaffold is a prominent feature in compounds designed as anti-inflammatory agents. Research has shown that isoxazole derivatives, particularly those with specific substitutions, can exert significant anti-inflammatory effects.

Studies on a range of isoxazole analogs have demonstrated their potential to modulate inflammatory pathways. A notable finding is that isoxazole derivatives bearing a chloro or bromo substitution on an attached phenyl ring exhibit significant anti-inflammatory activity. nih.gov This effect is often linked to the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.govnih.gov For instance, certain substituted isoxazole derivatives have shown significant in vivo anti-inflammatory potential, with one study reporting edema inhibition of up to 76.71% in a carrageenan-induced rat paw edema model. nih.gov Other research has identified indolyl-isoxazolidine analogs as potent anti-inflammatory agents, with activity comparable to the established non-steroidal anti-inflammatory drug (NSAID) indomethacin. mdpi.comnih.gov

Analgesic Investigations

The analgesic potential of isoxazole derivatives has been a subject of significant research interest. Various analogs have been synthesized and evaluated for their ability to alleviate pain through different mechanisms.

Investigations have revealed that the isoxazole nucleus is a key component in many compounds with analgesic properties. nih.gov For example, a study on 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols found that a derivative with a 4-chlorophenyl substitution at the 5-position of the isoxazoline ring was the most potent analgesic in the series. researchgate.net Another study synthesized novel 3-substituted-isoxazole-4-carboxamide derivatives, which demonstrated low to moderate analgesic activity in both acetic acid-induced writhing and hot plate assays. nih.gov Some of these compounds were found to mediate their effects through a non-opioid receptor pathway. nih.gov Furthermore, research into indolyl-isoxazolidines has also confirmed potent analgesic activities. mdpi.comnih.gov

Antihypertensive Properties and Related Pharmacological Responses

Derivatives of the isoxazole scaffold have been explored for their potential in managing hypertension. These investigations have primarily focused on their interaction with adrenergic receptors, which are pivotal in blood pressure regulation.

A key area of research has been the development of isoxazole-containing compounds as α1-adrenergic receptor antagonists. nih.govnih.gov A series of diazacycloalkane-quinazoline derivatives of isoxazoles were synthesized and found to exhibit good affinity and selectivity for α1-adrenergic receptors. nih.gov One specific analog, a 3-bromo-5-isoxazolecarbonyl derivative, demonstrated an antihypertensive action as high as the established drug prazosin (B1663645) in spontaneously hypertensive rats (SHR). nih.gov In another study, researchers synthesized quinazoline (B50416) derivatives linked with an isoxazole moiety. nih.gov Two compounds from this series, 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one and its 2-(4-methoxyphenyl) analog, exhibited potent antihypertensive activity in adrenaline-induced hypertensive rats, believed to be mediated by α1-adrenergic receptor blockade. nih.gov

Anticancer and Antitumor Research

The isoxazole structure is a recurring motif in the design of novel anticancer agents, with various derivatives demonstrating cytotoxic activity against a range of human cancer cell lines. nih.govnih.gov These compounds have been shown to act through diverse mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression. nih.gov

Research has highlighted the potential of isoxazole derivatives against several types of cancer. For instance, certain isoxazole derivatives bearing azole and benzazole moieties were tested for cytotoxicity against C6 (glioma) and HT-29 (colon cancer) cell lines, with some compounds showing notable activity. researchgate.net In another study, isoxazole-based dihydropyrazole derivatives showed superior anticancer activity compared to their chalcone (B49325) precursors, with some compounds exhibiting potent activity against prostate cancer cell lines (PC-3) while being nontoxic to normal human cells. mdpi.comresearchgate.net Furthermore, isoxazolo[4,5-e] nih.govnih.govresearchgate.nettriazepine derivatives have been synthesized and tested, with one compound showing extremely high antitumor activity across multiple cancer cell lines. nih.gov

Other Noteworthy Biological Activities

Immunomodulatory Effects

Beyond direct anti-inflammatory action, certain isoxazole derivatives have been investigated for broader immunoregulatory properties. mdpi.comnih.gov This includes the ability to modulate the production of cytokines, which are key signaling molecules in the immune system.

One study on indolyl-isoxazolidine derivatives found that a selected compound significantly inhibited the production of the pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells that were stimulated by lipopolysaccharide (LPS). mdpi.comnih.gov Another isoxazole derivative, ISO-1, was identified as an inhibitor of macrophage migration inhibitory factor (MIF), a cytokine involved in inflammation and immune responses. nih.gov By inhibiting the interaction between MIF and its receptor, ISO-1 was shown to reduce leukocyte recruitment and the expression of proinflammatory cytokines and chemokines in a model of glomerulonephritis. nih.gov These findings highlight the potential of isoxazole derivatives to act as immunomodulators by targeting specific cytokine pathways. nih.gov

Neuroprotective Potential

The isoxazole scaffold has also been explored in the context of central nervous system (CNS) disorders, with some analogs showing potential for neuroprotective applications. nih.govrsc.org Research has focused on the interaction of these compounds with specific neurotransmitter receptors implicated in neurological diseases.

For example, isoxazole derivatives have been synthesized as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are a target for developing treatments for CNS disorders like Alzheimer's and Parkinson's disease. nih.gov One analog, 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, was identified as a potent and selective antagonist for the dopamine (B1211576) D4 receptor. nih.gov The modulation of dopaminergic pathways is a key strategy in managing several neurological and psychiatric conditions. This line of research suggests that isoxazole-based compounds could serve as valuable leads for developing new therapies for neurodegenerative disorders. rsc.org

Receptor Antagonism (e.g., GABA-A, Dopamine D4, Cannabinoid Receptor 1)

The ability of this compound analogs to act as antagonists at key receptors in the central nervous system has been a subject of scientific inquiry.

Analogs of this compound, specifically 4-aryl-5-(4-piperidyl)-3-isoxazolols, have been synthesized and evaluated as antagonists of the GABA-A receptor. nih.gov Certain compounds within this series, particularly those with meta-phenyl or para-phenoxy substitutions, demonstrate high affinity and potent antagonist activity. nih.gov For instance, compounds 9k and 9m (meta-phenyl substituted) and 9l (para-phenoxy substituted) show antagonist potencies in the low nanomolar range (K_i = 9-10 nM). nih.gov This potency is notably higher than that of the standard GABA-A antagonist, SR 95531. nih.gov Another related compound, 5-(4-piperidyl)isoxazol-3-ol (4-PIOL), has been identified as a partial agonist at the GABA-A receptor. nih.gov

| Compound/Analog | Receptor | Activity | Potency (K_i) |

| 4-Aryl-5-(4-piperidyl)-3-isoxazolols (e.g., 9k, 9m, 9l) | GABA-A | Antagonist | 9-10 nM |

| 5-(4-Piperidyl)isoxazol-3-ol (4-PIOL) | GABA-A | Partial Agonist | Not specified |

Research into isoxazole-containing compounds has identified potent and selective antagonists for the human cloned dopamine D4 receptor. One such analog is 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, which has been noted for its high affinity and selectivity as a D4 receptor antagonist. nih.gov Another selective dopamine D4 receptor antagonist, L-745,870 (3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine), has been studied in behavioral models, though it did not show a typical neuroleptic profile. nih.gov These findings suggest that the isoxazole scaffold and its bioisosteres are of interest in the development of selective D4 antagonists.

The endocannabinoid system, particularly the CB1 receptor, has been a target for therapeutic development, leading to the investigation of various antagonists. nih.gov While the well-known CB1 antagonist rimonabant (B1662492) is a pyrazole (B372694) derivative, the exploration of other heterocyclic scaffolds has been active. nih.govwikipedia.org Research has shown that neutral antagonists of the CB1 receptor may offer advantages. For example, the triazole derivative 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) has been identified as a novel in vivo neutral cannabinoid receptor antagonist. researchgate.net The development of CB1 antagonists has been driven by the potential to treat conditions like obesity, though clinical use has been hampered by side effects associated with centrally acting inverse agonists. nih.govnih.gov The focus has since shifted towards peripherally restricted antagonists to avoid central nervous system-related adverse effects. nih.gov

Enzyme Inhibition Studies (e.g., COX-1, Protoporphyrinogen (B1215707) Oxidase, Mitochondrial Permeability Transition Pore)

The inhibitory effects of isoxazole derivatives on various enzymes have been explored, revealing potential applications in different fields.

Certain isoxazole analogs have been identified as selective inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in inflammation and other physiological processes. For example, [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole] was developed as a highly selective COX-1 inhibitor. nih.gov Further research led to the synthesis of new isoxazoles where substituting the methyl group with an amino group improved both COX-1 selectivity and inhibitory activity. nih.gov In a different study, the isoxazole derivative 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) was found to diminish the levels of COX-2, a related enzyme, and subsequently inhibit the production of prostaglandin (B15479496) E2 (PGE2). nih.gov

| Compound/Analog | Enzyme Target | Effect |

| [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole] | COX-1 | Selective Inhibition |

| Amino-substituted analog of the above | COX-1 | Improved Selectivity and Inhibition |

| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | COX-2 | Diminished Levels |

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. unl.eduucanr.edu Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which is then oxidized to protoporphyrin IX. This molecule, in the presence of light and oxygen, causes rapid cell membrane damage, a mechanism exploited by many herbicides. unl.edunih.gov PPO is a significant target for the development of herbicides due to their low toxicity, high efficacy, and broad spectrum of activity. nih.govnih.gov Various chemical classes of PPO inhibitors have been developed, including diphenylethers, oxadiazoles, and triazolinones. ucanr.edu Research into novel PPO-inhibiting herbicides is ongoing, with a focus on structural optimization of lead compounds. nih.gov For instance, a series of N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones and their analogs were synthesized and showed potent PPO inhibition, with one compound, 2a, having a K_i value of 0.0091 µM. nih.gov

The mitochondrial permeability transition pore (mPTP) is implicated in the pathways of apoptosis or programmed cell death. nih.gov Inhibition of the mPTP is considered a promising strategy for neuroprotection. nih.gov While a direct link between this compound and mPTP inhibition is not established in the provided context, the search for mPTP inhibitors has encompassed a wide range of chemical structures. Studies have investigated various compounds for their ability to inhibit the mPTP, with some showing promise and others demonstrating toxicity to mitochondrial function. nih.gov For example, the progesterone (B1679170) metabolite allopregnanolone (B1667786) has been shown to directly inhibit the mPTP, which may account for its neuroprotective effects. nih.gov The evaluation of potential mPTP inhibitors requires careful distinction between specific inhibition and general mitochondrial toxicity. nih.gov

Mechanistic Elucidation of Biological Actions Pre Clinical Research

Cellular and Molecular Target Identification

While direct molecular targets of 5-Chloro-3-(4-chlorophenyl)isoxazole are still under extensive investigation, research on closely related analogs provides significant insights into its potential cellular interactome. One notable study identified a derivative, 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, as a potent and selective antagonist of the human dopamine (B1211576) D4 receptor. nih.gov This finding suggests that the this compound core may serve as a valuable pharmacophore for targeting G-protein coupled receptors, particularly within the dopamine receptor family.

Furthermore, the broader class of isoxazole-containing compounds has been investigated for its ability to interfere with fundamental cellular processes. For instance, isoxazole (B147169) derivatives have been explored as inhibitors of translation initiation, a critical step in protein synthesis. This line of inquiry opens up the possibility that this compound could exert its biological effects by modulating the translational machinery, a mechanism with profound implications for cellular growth and proliferation.

Enzyme Pathway Modulation

The modulation of enzymatic pathways is a key mechanism through which many therapeutic agents exert their effects. For isoxazole derivatives, two prominent enzyme systems have been identified as potential targets: cyclooxygenases (COXs) and carbonic anhydrases (CAs).

Studies on various isoxazole-based compounds have demonstrated their ability to inhibit COX-1 and COX-2, enzymes pivotal in the inflammatory cascade. nih.govfrontiersin.orgnih.govmdpi.com This inhibitory action suggests that this compound may possess anti-inflammatory properties by interfering with prostaglandin (B15479496) synthesis. The selectivity of isoxazole derivatives towards COX-2 over COX-1 is an area of active research, as it holds the promise of developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.govfrontiersin.org

Additionally, the isoxazole scaffold has been incorporated into inhibitors of carbonic anhydrase, a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance. nih.gov Research on isoxazole derivatives has shown significant inhibitory action against carbonic anhydrase IX, an isoform often overexpressed in cancerous tissues. nih.gov This raises the possibility that this compound could modulate the activity of this and other CA isoforms, contributing to potential anticancer effects.

Receptor Binding and Signaling Pathway Interference

As indicated by studies on its derivatives, this compound has the potential to interact with specific receptor systems. The finding that a closely related analog acts as a potent antagonist at the human dopamine D4 receptor provides a strong basis for investigating the direct binding of this compound to this and other dopamine receptor subtypes. nih.gov Antagonism of the D4 receptor is known to modulate downstream signaling pathways, including those that regulate adenylyl cyclase activity, and is a therapeutic strategy for certain neuropsychiatric disorders. elifesciences.org

The interference with receptor-mediated signaling is a cornerstone of modern pharmacology. The ability of a compound to selectively bind to a receptor and modulate its activity can have profound effects on cellular function. Future research will likely focus on detailed receptor binding assays and downstream signaling studies to fully characterize the interaction of this compound with the dopamine D4 receptor and to explore its potential interactions with other G-protein coupled receptors.

Phenotypic Screening and Biological Response Characterization (In Vitro and In Vivo Non-human Models)

Phenotypic screening of isoxazole derivatives has revealed a broad spectrum of biological activities, including anticancer and antibacterial effects. While specific in vitro and in vivo data for this compound is emerging, studies on related compounds provide a strong rationale for its potential in these areas.

Anticancer Activity:

In vitro studies on various cancer cell lines have demonstrated the cytotoxic potential of isoxazole-containing compounds. For example, related isoxazole derivatives have shown activity against breast cancer (MCF-7), liver cancer (HepG2), colon cancer (HCT116), and lung cancer (A549) cell lines. The table below summarizes the cytotoxic activities of some isoxazole derivatives against various cancer cell lines, providing a comparative context for the potential efficacy of this compound.

| Cell Line | Compound Type | IC50 (µM) | Reference |

| MCF-7 (Breast Cancer) | Estrone Derivatives | 3.42 - 17.16 | researchgate.net |

| Phenylsulfonylpiperazine Derivatives | 4.48 | mdpi.com | |

| Thiophen-yl)isoxazole Derivatives | 1.91 | nih.gov | |

| HepG2 (Liver Cancer) | Estrone Derivatives | 3.42 | researchgate.net |

| HCT116 (Colon Cancer) | Benzoxazole-based amides | <10 | nih.gov |

| N-(4-chlorophenyl)-γ-amino acid derivatives | 10.94 | frontiersin.org | |

| A549 (Lung Cancer) | Arecoline Derivatives | 3.08 | nih.gov |

| Coordination Compounds | <10 | nih.gov | |

| N-(4-chlorophenyl)-γ-amino acid derivatives | 2.6 | ktu.edu |

Antibacterial Activity:

The isoxazole scaffold is also a component of compounds with demonstrated antibacterial properties. Studies have shown that isoxazole derivatives can exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govmdpi.com The mechanism of action is thought to involve the inhibition of essential bacterial processes. Further investigation is warranted to determine the specific antibacterial spectrum and efficacy of this compound.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The three-dimensional structure and intermolecular interactions of a compound are crucial determinants of its biological activity. X-ray crystallographic studies of isoxazole derivatives have provided detailed insights into the non-covalent interactions that govern their solid-state architecture. These interactions, including hydrogen bonding and π-π stacking, are also vital for the binding of the molecule to its biological targets.

Crystal structure analyses of compounds closely related to this compound reveal a variety of intermolecular interactions. nih.govresearchgate.netresearchgate.net These include C-H···O, C-H···N, and C-H···π hydrogen bonds, which contribute to the formation of complex three-dimensional networks. nih.govresearchgate.netresearchgate.net

Furthermore, π-π stacking interactions between the aromatic rings of the isoxazole core and its substituents are frequently observed. These interactions play a significant role in stabilizing the crystal packing and are also critical for the recognition and binding of the molecule to the active sites of proteins, which often contain aromatic amino acid residues. The table below summarizes key non-covalent interactions observed in the crystal structures of related isoxazole derivatives.

| Interaction Type | Description | Reference |

| C-H···O Hydrogen Bonds | Interaction between a carbon-bound hydrogen and an oxygen atom. | nih.govresearchgate.netresearchgate.net |

| C-H···N Hydrogen Bonds | Interaction between a carbon-bound hydrogen and a nitrogen atom. | nih.govresearchgate.netresearchgate.net |

| C-H···π Interactions | Interaction between a C-H bond and the π-electron system of an aromatic ring. | nih.govresearchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | mdpi.com |

Structure Activity Relationship Sar and Rational Design for 5 Chloro 3 4 Chlorophenyl Isoxazole Derivatives

Impact of Substituents on the Isoxazole (B147169) Ring: Positional and Electronic Effects

The isoxazole ring is a core component of this class of compounds, and modifications to this heterocycle have a profound impact on their biological profile. The nature and position of substituents on the isoxazole ring can alter the molecule's electronic distribution, steric profile, and metabolic stability, all of which are critical for its interaction with biological targets.

Systematic studies have explored the replacement of the C-5 chloro group with various other functionalities. For instance, the introduction of small alkyl groups, such as a methyl group, at the C-5 position has been investigated. It was observed that while some activity could be retained, the chloro group was often found to be optimal for potency, suggesting a key role for a halogen at this position.

The electronic nature of the isoxazole ring is also a key determinant of activity. The presence of the electronegative oxygen and nitrogen atoms, in conjunction with the C-5 chloro substituent, creates a specific electron density distribution across the ring. This electronic landscape is crucial for forming non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding site. Any modification that significantly alters this electronic character can lead to a loss of affinity and, consequently, reduced biological activity.

Role of Halogen Substituents (e.g., Chlorine at C-5 and on Phenyl Ring)

The chlorine atom at the C-5 position of the isoxazole ring is particularly important. It is believed to participate in crucial halogen bonding interactions within the binding pocket of target proteins. Halogen bonds are highly directional, non-covalent interactions between an electrophilic region on the halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on the protein. The strength of this interaction is dependent on the type of halogen, with iodine forming the strongest bonds, followed by bromine and then chlorine. However, the optimal size and electronic properties of chlorine at this position often result in the highest potency.

Similarly, the chlorine atom on the phenyl ring plays a significant role in modulating the electronic properties of the entire molecule and can also engage in hydrophobic and van der Waals interactions within the binding site. The para-position is often found to be optimal, as it directs the substituent away from the core of the molecule, where it might cause steric hindrance, while still influencing the electronic character of the phenyl ring.

The synergistic effect of having both chlorine atoms has been demonstrated in numerous studies where the removal or replacement of either one often leads to a significant drop in activity. This highlights the importance of a di-halogenated scaffold for this class of compounds.

Influence of Phenyl Moiety Substitutions on Biological Activity

Beyond the essential para-chloro substituent, further modifications to the phenyl ring have been extensively explored to fine-tune the biological activity of 5-Chloro-3-(4-chlorophenyl)isoxazole derivatives. The introduction of additional substituents on the phenyl ring can impact the molecule's potency, selectivity, and pharmacokinetic properties.

The position, size, and electronic nature of these additional substituents are all critical factors. For example, introducing small, electron-withdrawing groups, such as a cyano or a nitro group, at the ortho- or meta-positions can enhance activity in some cases by altering the electronic distribution of the phenyl ring and potentially forming additional interactions with the target. Conversely, large, bulky substituents are often detrimental, likely due to steric clashes within the typically constrained binding sites of target proteins.

The following table summarizes the effects of various substituents on the phenyl ring of a related 3-phenylisoxazole (B85705) scaffold, illustrating the sensitivity of biological activity to these modifications.

| R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | Relative Activity |

| H | Cl | H | +++ |

| Cl | Cl | H | ++ |

| F | Cl | F | + |

| CH3 | Cl | H | +/- |

| H | F | H | - |

| H | H | H | - |

This table is a generalized representation based on common SAR findings for 3-phenylisoxazole derivatives and is intended for illustrative purposes.

As the table indicates, the presence of a halogen at the para-position (R2) is consistently associated with higher activity. The addition of other halogens or small groups at other positions can modulate this activity, but often the 4-chloro substitution pattern remains the most favorable.

Conformational Analysis and Bioactive Conformations

The biological activity of this compound is not solely dependent on its chemical composition but also on its three-dimensional shape, or conformation. The molecule is not rigid and can adopt different spatial arrangements due to rotation around the single bond connecting the phenyl ring and the isoxazole ring. However, it is believed that only a specific conformation, the "bioactive conformation," is capable of binding effectively to the target protein.

Conformational analysis studies, often employing computational methods such as molecular mechanics and quantum chemistry calculations, are used to determine the preferred low-energy conformations of the molecule. These studies have shown that the relative orientation of the phenyl and isoxazole rings is a key determinant of activity. A relatively planar conformation is often favored, as it allows for optimal π-π stacking interactions with aromatic amino acid residues, such as tyrosine or phenylalanine, in the binding site.

The dihedral angle, which describes the twist between the two rings, is a critical parameter. A significant deviation from the optimal dihedral angle can disrupt key binding interactions and lead to a loss of potency. Therefore, rational drug design efforts often focus on introducing structural modifications that lock the molecule into its bioactive conformation, a strategy known as conformational constraint.

Strategies for Enhancing Bioactivity and Selectivity

Building upon the foundational SAR principles, medicinal chemists employ various strategies to enhance the bioactivity and selectivity of this compound derivatives. Selectivity is a particularly important goal, as it ensures that the compound interacts primarily with its intended target, thereby minimizing off-target effects.

Another approach is scaffold hopping , where the isoxazole core is replaced with a different heterocyclic ring system that maintains the key pharmacophoric features (the essential structural elements for activity) in the correct spatial arrangement. This can lead to the discovery of novel chemical series with improved drug-like properties.

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. By visualizing how this compound binds to its target, researchers can design new derivatives with modifications that are predicted to form stronger and more specific interactions, thereby enhancing both potency and selectivity.

Through the iterative application of these strategies, guided by a deep understanding of the SAR of the this compound scaffold, the development of next-generation analogs with superior therapeutic profiles is an ongoing endeavor in medicinal chemistry.

Computational and Theoretical Investigations of 5 Chloro 3 4 Chlorophenyl Isoxazole

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental in silico techniques used to predict how a ligand, such as an isoxazole (B147169) derivative, might interact with a protein's binding site. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the structural basis of a compound's activity. nih.gov

Research on isoxazole-based compounds frequently employs these simulations to explore their potential as inhibitors for various enzymes and receptors. For instance, studies on isoxazole derivatives as potential inhibitors of Heat shock protein 90 (Hsp90), a target in cancer therapy, have utilized molecular docking to identify promising candidates. sciety.orgbonviewpress.comresearchgate.net In these studies, a library of isoxazole-containing molecules from databases like ZINC is screened against the ATP-binding site of Hsp90. researchgate.net The simulations predict the binding affinity, typically expressed in kcal/mol, and the specific interactions that stabilize the ligand-protein complex.

Docking studies on various isoxazole derivatives have revealed that their binding is often governed by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. bonviewpress.comresearchgate.net For example, in the case of Hsp90, crucial residues like Glycine 97, Asparagine 51, and Lysine 58 have been identified as forming essential hydrogen bonds with isoxazole-based inhibitors. sciety.orgresearchgate.net Similarly, docking studies of isoxazole-carboxamides into cyclooxygenase (COX) enzymes helped to elucidate the ideal binding interactions responsible for their inhibitory activity. nih.gov Molecular dynamics (MD) simulations can further refine these findings by revealing the stability of the ligand-protein complex and the dynamic nature of the interactions over time. nih.govnih.gov

| Target Protein | Isoxazole Scaffold | Reported Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Hsp90 | Generic Isoxazole Derivatives | -8.23 to -8.51 | Asn51, Gly97, Lys58 | bonviewpress.com |

| COX-2 | 5-methyl-isoxazole-carboxamide | Not explicitly stated, but potent IC50 of 13 nM reported | Interactions within primary and secondary binding pockets | nih.gov |

| Farnesoid X Receptor (FXR) | GW4064 derivatives | Not explicitly stated, focused on interaction types | LEU287, MET290, HIS447, ARG331 | nih.gov |

| EGFR-Tyrosine Kinase | Substituted Isoxazoles | Not explicitly stated, but potent IC50 of 0.054 µM reported | Fit into the active site of EGFR-TK | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These calculations provide insights into molecular structure, stability, and reactivity by determining parameters such as bond lengths, bond angles, dihedral angles, and the energies of frontier molecular orbitals (HOMO and LUMO). epstem.net

For isoxazole and its derivatives, DFT calculations can elucidate the distribution of electron density and predict sites susceptible to electrophilic or nucleophilic attack. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. epstem.net A smaller HOMO-LUMO gap suggests higher reactivity.

While specific DFT studies on 5-Chloro-3-(4-chlorophenyl)isoxazole are not widely published, research on closely related analogs like 4-(4-Chlorophenyl)-5-phenylisoxazole provides valuable data. researchgate.net For this analog, DFT calculations using the B3LYP functional and 6-311+G(d,p) basis set were performed to analyze its structural and electronic properties. researchgate.net Such studies also explore how different solvent environments affect these properties by using continuum solvation models. researchgate.net Furthermore, theoretical investigations into the isoxazole ring system itself have examined its electronic structure upon ring-opening, revealing a complex manifold of diradical states that are key to its reactivity. acs.org

| Property | Description | Typical Method | Relevance |

|---|---|---|---|

| Optimized Geometry | Calculation of the lowest energy conformation, including bond lengths, bond angles, and dihedral angles. | DFT (e.g., B3LYP/6-31G(d,p)) | Provides the most stable 3D structure of the molecule. epstem.net |

| HOMO-LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT | The energy gap (ΔE) indicates chemical reactivity and electronic transitions. epstem.net |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | DFT | Helps to identify electrostatic interaction sites and reactive centers. epstem.net |

| Vibrational Frequencies | Calculation of theoretical infrared (IR) spectra. | DFT | Aids in the interpretation of experimental spectroscopic data. epstem.net |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large chemical databases to find novel molecules that match the pharmacophore and are therefore likely to be active.

The isoxazole scaffold is frequently used in such screening campaigns. researchgate.net A typical workflow begins with a known active isoxazole-based compound, such as Luminespib for Hsp90, which is used as a reference. researchgate.net Its structure and binding mode are analyzed to build a pharmacophore model. This model is then used to screen databases like ZINC, which contains millions of commercially available compounds. sciety.orgbonviewpress.com The initial hits are filtered based on criteria like drug-likeness (e.g., Lipinski's Rule of Five) and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netmdpi.com The remaining candidates are then subjected to molecular docking simulations to prioritize them for synthesis and biological testing. researchgate.netresearchgate.net This hierarchical approach efficiently narrows down vast chemical libraries to a manageable number of promising leads. nih.gov

| Step | Description | Tools/Databases Used | Outcome |

|---|---|---|---|

| 1. Template Selection | Choose a known active compound (e.g., an isoxazole derivative) with a known biological target. | Published literature, Protein Data Bank (PDB) | A reference molecule for building the model. researchgate.net |

| 2. Pharmacophore Generation | Identify key chemical features responsible for biological activity. | Software like SwissSimilarity, PharmaGist | A 3D pharmacophore model. |

| 3. Virtual Screening | Search large compound libraries for molecules that fit the pharmacophore model. | ZINC Database, Enamine, ChemDiv researchgate.netnih.gov | A large set of initial "hit" compounds. |

| 4. Filtering | Apply computational filters for drug-likeness and ADMET properties. | SwissADME, pKCSM mdpi.com | A refined list of candidates with favorable properties. |

| 5. Molecular Docking | Dock the filtered compounds into the target's binding site to predict affinity and interactions. | AutoDock Vina, SwissDock, Glide nih.govresearchgate.net | A final, prioritized list of compounds for experimental validation. |

Crystallographic Analysis of Related Isoxazole Structures for Conformational Insights

The crystal structure of the positional isomer, 4-(4-Chlorophenyl)-5-phenylisoxazole, has been determined. researchgate.netnih.gov In this molecule, the isoxazole ring is essentially planar. researchgate.net The attached chlorophenyl and phenyl rings are not coplanar with the central isoxazole ring; they are twisted with respect to it. researchgate.netnih.gov The mean plane of the isoxazole ring forms dihedral angles of 38.32 (16)° with the chlorophenyl ring and 43.91 (18)° with the phenyl ring. researchgate.net This twisted conformation is a key structural feature, influencing how the molecule can fit into a protein's binding pocket.

Analysis of other related structures, such as (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, shows the isoxazole ring in an envelope conformation and confirms that the chlorophenyl ring is nearly planar with the isoxazole system, indicating that substitution patterns significantly affect conformation. nih.gov These crystallographic studies are vital for validating the results of computational modeling and providing an accurate picture of the molecule's preferred spatial arrangement. acs.org

Emerging Research Directions and Prospects for 5 Chloro 3 4 Chlorophenyl Isoxazole in Chemical Biology

Development of Multi-Targeted Therapies

The paradigm of "one drug, one target" is progressively being supplemented by the development of multi-targeted therapies, which can offer superior efficacy and a reduced likelihood of drug resistance. The structural framework of 5-Chloro-3-(4-chlorophenyl)isoxazole presents a promising starting point for the design of such polypharmacological agents. The isoxazole (B147169) ring system is a recognized pharmacophore, and its derivatives have been shown to interact with a variety of biological targets.

Researchers are actively exploring the modification of the this compound scaffold to create derivatives capable of simultaneously modulating multiple pathways implicated in complex diseases like cancer and inflammatory disorders. For instance, isoxazole-containing compounds have been investigated for their dual inhibitory potential against key enzymes in different signaling cascades. The strategic functionalization of the phenyl rings and the isoxazole core can lead to compounds that bind to distinct, yet disease-relevant, protein targets. This approach aims to achieve a synergistic therapeutic effect that is often unattainable with single-target agents.

Novel Applications in Agrochemical Design Beyond Current Uses

The isoxazole moiety is a well-established component in a variety of commercial agrochemicals, including herbicides and fungicides. Building on this foundation, research is underway to explore novel applications for this compound and its derivatives that go beyond conventional crop protection. One promising avenue is the development of plant defense activators. These compounds, rather than directly targeting pests or pathogens, stimulate the plant's own innate immune system, leading to broad-spectrum and durable resistance. The unique electronic and structural properties of this compound make it an intriguing candidate for inducing such systemic acquired resistance in crops.

Exploration of New Biological Targets and Pathways

While the general biological activities of isoxazoles are known, the specific molecular targets and pathways modulated by this compound are still being elucidated. Modern chemical biology techniques, such as chemoproteomics and high-throughput screening, are being employed to identify novel protein binding partners and to unravel the compound's mechanism of action at a molecular level.

Initial studies have pointed towards the potential of isoxazole derivatives to interfere with protein-protein interactions, which are often dysregulated in disease states. The rigid, planar structure of the isoxazole ring can serve as a scaffold to present functional groups in a precise spatial orientation, enabling it to disrupt critical interfaces between interacting proteins. Furthermore, researchers are investigating the impact of this compound on less explored biological pathways, including those involved in cellular metabolism, stress responses, and epigenetic regulation. The identification of novel targets and pathways will not only provide a deeper understanding of the compound's biological effects but also open up new therapeutic avenues for a range of diseases.

Advanced Synthetic Methodologies for Scalable Production and Diversity-Oriented Synthesis

The advancement of research into the biological applications of this compound is intrinsically linked to the development of efficient and versatile synthetic methods. Classical approaches to isoxazole synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, are being refined to improve yields, reduce reaction times, and enhance substrate scope.

For scalable production, chemists are exploring continuous flow technologies and microwave-assisted synthesis, which can offer significant advantages over traditional batch processing in terms of safety, efficiency, and cost-effectiveness. These modern techniques are crucial for producing the quantities of this compound required for extensive biological evaluation and potential commercialization.

Q & A

Q. Q1. What are the established synthetic routes for 5-Chloro-3-(4-chlorophenyl)isoxazole, and how can reaction conditions be optimized for higher yields?

Answer: A common synthesis involves cycloaddition reactions using nitrile oxides and alkynes. For example, a derivative synthesis protocol (applicable to similar isoxazoles) uses dichloromethane as a solvent, N-chlorosuccinimide as a chlorinating agent, and magnetic stirring at room temperature for 4–5 hours. Purification is achieved via ethyl acetate extraction and crystallization with hot ethanol, yielding ~65% . Optimization may involve adjusting stoichiometry, solvent polarity, or reaction time.

Q. Q2. How can researchers experimentally determine the inhibitory potency (IC₅₀) of this compound against enzymes like glutathione reductase (GR)?

Answer: IC₅₀ values are determined using in vitro enzyme assays. For GR, purified human erythrocyte-derived enzyme is incubated with varying inhibitor concentrations. Enzyme activity is measured spectrophotometrically by tracking NADPH oxidation at 340 nm. The IC₅₀ (0.059 μM for 3-(4-chlorophenyl)isoxazole) is calculated using nonlinear regression of activity vs. inhibitor concentration curves . Controls must include substrate-only and enzyme-only baselines.

Q. Table 1: Representative IC₅₀ Values for Isoxazole Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type |

|---|---|---|---|

| 3-(4-Chlorophenyl)isoxazole | GR | 0.059 | Uncompetitive |

| 5-(4-Chlorophenyl)isoxazole | GR | 0.107 | Semi-competitive |

| 3-(4-Bromophenyl)isoxazole | GST | 0.099 | Competitive |

| Data sourced from enzymatic inhibition studies . |

Advanced Research Questions

Q. Q3. How does the position of the chlorine substituent (3- vs. 5-position) on the isoxazole ring affect inhibitory activity against GR?

Answer: Structural-activity relationship (SAR) studies reveal that 3-(4-chlorophenyl)isoxazole exhibits ~2-fold greater GR inhibition (IC₅₀ = 0.059 μM) compared to its 5-position analog (IC₅₀ = 0.107 μM). This disparity arises from steric and electronic interactions at the enzyme’s active site. Molecular docking suggests the 3-chloro group aligns better with hydrophobic pockets in the GR-substrate complex, enhancing binding affinity .

Q. Q4. What computational methods are employed to elucidate the interaction mechanisms between this compound and enzyme active sites?

Q. Q5. How can researchers validate the cytotoxicity of this compound derivatives in cancer cell lines?

Answer: In vitro cytotoxicity is assessed using MTT or SRB assays. For instance, hybrid compounds like benzo[1,2,3]selenadiazole–isoxazole derivatives are tested against HT-1080 fibrosarcoma cells. IC₅₀ values (e.g., 10.9 ± 1.2 μM) are calculated from dose-response curves, with validation via flow cytometry for apoptosis/necrosis markers .

Methodological Considerations

Q. Q6. What analytical techniques are critical for characterizing synthetic intermediates and final products?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole: δ 7.45–7.70 ppm for aromatic protons) .

- X-ray Crystallography : SHELX software suite (SHELXL/SHELXS) refines crystal structures, with symmetry codes and ORTEP diagrams visualizing molecular packing .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. Q7. How do researchers resolve contradictions in inhibition data across structurally similar compounds?

Answer: Discrepancies (e.g., bromo vs. chloro substituent effects on GST inhibition) are resolved through kinetic studies (e.g., Lineweaver-Burk plots) and mutagenesis. For example, 3-(4-bromophenyl)isoxazole’s higher GST affinity (IC₅₀ = 0.099 μM vs. 0.059 μM for chloro) is attributed to stronger halogen bonding with active-site residues like Tyr 108 .

Emerging Research Directions

Q. Q8. What role do halogen bonds play in the inhibitory activity of this compound?

Answer: Halogen atoms (Cl, Br) engage in σ-hole interactions with electron-rich enzyme residues. For GR, the 3-chloro group forms a 3.2 Å interaction with His 439′, stabilizing the enzyme-inhibitor complex. Bromine’s larger van der Waals radius enhances these interactions in GST, explaining its superior inhibition .

Q. Q9. Can this compound serve as a scaffold for dual-target inhibitors (e.g., GR/MAO)?

Answer: Preliminary data suggest benzo[c]isoxazole derivatives inhibit monoamine oxidases (MAO-A/B) with IC₅₀ values <10 μM. Structural modifications (e.g., introducing nitrile or trifluoromethyl groups) could enhance dual-target activity while maintaining GR affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.